Tubulysin IM-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulysin IM-1 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound, like other tubulysins, inhibits tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tubulysin IM-1 involves a highly convergent multicomponent assembly, often utilizing the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) . These reactions are known for their efficiency in forming multiple bonds in a single step, minimizing waste and enhancing the overall yield . The use of stereoselective catalysis and bulky ligands helps control the regioselective and diastereoselective synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure and the need for precise stereochemical control. advancements in synthetic methodologies, including the use of chiral phosphoric acid catalysts and Lewis acids, have improved the scalability of this compound production .
化学反応の分析
Types of Reactions: Tubulysin IM-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the tubulysin structure.
Substitution: Substitution reactions, particularly at the amide and ester functional groups, are common in the synthesis of tubulysin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various tubulysin analogs and derivatives, which are often evaluated for their biological activity and potential therapeutic applications .
科学的研究の応用
Tubulysin IM-1 has a wide range of scientific research applications:
作用機序
Tubulysin IM-1 exerts its effects by inhibiting the polymerization of tubulin, a key protein in the formation of microtubules . This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis . The molecular targets of this compound include the tubulin heterodimers, which are essential for microtubule assembly .
類似化合物との比較
- Tubulysin A
- Tubulysin B
- Tubulysin D
- Tubulysin E
Comparison: Tubulysin IM-1 shares structural similarities with other tubulysins, such as the presence of N-methyl-D-pipecolic acid, L-isoleucine, tubuvaline, and tubuphenylalanine residues . this compound is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activity and potency . Compared to other tubulysins, this compound has shown enhanced stability and efficacy in preclinical models .
生物活性
Overview
Tubulysin IM-1 is a synthetic compound derived from the tubulysin family, which is recognized for its potent anti-microtubule activity. This compound is notable for its ability to disrupt microtubule dynamics, leading to significant effects on cell cycle progression and apoptosis, particularly in cancer cells. Its mechanism of action primarily involves the inhibition of microtubule polymerization, making it a valuable candidate for targeted cancer therapies as an antibody-drug conjugate (ADC).
The biological activity of this compound hinges on its ability to inhibit microtubule polymerization. This inhibition triggers:
- Cell Cycle Arrest : By preventing the formation of functional microtubules, this compound effectively halts the progression of cells through the cell cycle.
- Apoptosis : The disruption of microtubule dynamics can lead to programmed cell death, particularly in rapidly dividing cancer cells.
The compound's structure allows for selective targeting of tumor cells while minimizing damage to normal tissues, enhancing therapeutic efficacy and reducing side effects associated with traditional chemotherapeutics .
Comparative Analysis of Tubulysins
A comparison of various tubulysins reveals distinct features that contribute to their biological activity:
Compound Name | Source | Mechanism of Action | Unique Features |
---|---|---|---|
Tubulysin A | Myxobacteria | Microtubule destabilization | Highly cytotoxic; induces apoptosis |
Tubulysin B | Myxobacteria | Microtubule destabilization | Similar structure but different potency |
Dolastatin 10 | Marine organism | Microtubule inhibition | Known for strong cytotoxic effects |
Vincristine | Periwinkle plant | Microtubule stabilization | Commonly used in chemotherapy; different mechanism |
Paclitaxel | Pacific yew tree | Microtubule stabilization | Widely used; different binding site on tubulin |
This compound stands out due to its unique structural features that enhance its cytotoxicity and selectivity against tumor cells .
Clinical Studies and Efficacy
Recent studies have explored the clinical efficacy of this compound as part of ADC formulations. For instance, a first-in-human phase 1 clinical trial investigated an ADC utilizing a tubulysin warhead (AZ13599185) targeting HER2-positive tumors. The study focused on safety, tolerability, and preliminary antitumor activity. Key findings include:
- Dose Escalation : Patients received escalating doses from 0.05 mg/kg to 0.9 mg/kg, with the maximum tolerated dose identified at 0.9 mg/kg.
- Antitumor Activity : The ADC demonstrated significant bystander killing effects, capable of affecting neighboring HER2-negative tumor cells, thereby enhancing its therapeutic potential against heterogeneous tumor populations .
Case Studies
In a notable case study involving patients with advanced breast cancer previously treated with multiple regimens, this compound was administered as part of an ADC strategy. The outcomes indicated:
- Progression-Free Survival : Patients exhibited a median progression-free survival rate that was promising compared to historical controls.
- Tolerability : The treatment was generally well-tolerated, with manageable side effects reported.
These findings suggest that this compound could be an effective component in the treatment regimens for resistant cancer types .
特性
分子式 |
C32H47N3O6S |
---|---|
分子量 |
601.8 g/mol |
IUPAC名 |
[(1R,3R)-4-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[4-[[(2R,4S)-4-methyl-5-oxo-1-phenylheptan-2-yl]carbamoyl]-1,3-thiazol-2-yl]pentyl] acetate |
InChI |
InChI=1S/C32H47N3O6S/c1-10-27(37)21(4)16-24(17-23-14-12-11-13-15-23)33-29(38)25-19-42-30(34-25)28(40-22(5)36)18-26(20(2)3)35(9)31(39)41-32(6,7)8/h11-15,19-21,24,26,28H,10,16-18H2,1-9H3,(H,33,38)/t21-,24+,26+,28+/m0/s1 |
InChIキー |
CSCGMCSPBRLFPY-WVXXHOLESA-N |
異性体SMILES |
CCC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)[C@@H](C[C@H](C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C |
正規SMILES |
CCC(=O)C(C)CC(CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)C(CC(C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。